A Comprehensive Technical Guide to 3-bromo-N,N-dimethylbenzamide (CAS No. 24167-51-9): A Key Building Block in Modern Drug Discovery
A Comprehensive Technical Guide to 3-bromo-N,N-dimethylbenzamide (CAS No. 24167-51-9): A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-bromo-N,N-dimethylbenzamide
3-bromo-N,N-dimethylbenzamide, identified by the CAS number 24167-51-9, is a halogenated aromatic amide that has emerged as a pivotal building block in the landscape of medicinal chemistry and organic synthesis. Its molecular structure, featuring a bromine atom at the meta-position of the benzamide scaffold, offers a versatile handle for a variety of chemical transformations. This strategic placement allows for the facile introduction of diverse functionalities through cross-coupling reactions, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis, properties, and applications of 3-bromo-N,N-dimethylbenzamide, with a particular focus on its role in the development of targeted therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-bromo-N,N-dimethylbenzamide is essential for its effective use in synthesis and drug design. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 24167-51-9 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [1][2] |
| Molecular Weight | 228.09 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Boiling Point | 322.3 °C at 760 mmHg | [1] |
| Density | 1.417 g/cm³ | [1] |
| SMILES | CN(C)C(=O)C1=CC=C(Br)C=C1 | [2] |
| InChI Key | CGEIMYMVLYZNRJ-UHFFFAOYSA-N | [2] |
Synthesis of 3-bromo-N,N-dimethylbenzamide: A Step-by-Step Protocol
The most common and efficient synthesis of 3-bromo-N,N-dimethylbenzamide involves a two-step process starting from 3-bromobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by amidation with dimethylamine.
Part 1: Synthesis of 3-bromobenzoyl chloride
This initial activation of the carboxylic acid is crucial for the subsequent amidation. Thionyl chloride is a common and effective reagent for this transformation.[3]
Experimental Protocol:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride), add 3-bromobenzoic acid (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents. Anhydrous toluene can be used as a solvent, or the reaction can be performed neat.
-
Reaction: Gently heat the mixture to reflux (approximately 79 °C). The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride is removed by distillation at atmospheric pressure.
-
Purification: The crude 3-bromobenzoyl chloride is then purified by vacuum distillation to yield the pure product.[3]
Part 2: Synthesis of 3-bromo-N,N-dimethylbenzamide
The second step involves the nucleophilic acyl substitution of 3-bromobenzoyl chloride with dimethylamine.
Experimental Protocol:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 3-bromobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of dimethylamine (2.2 equivalents, either as a solution in a solvent like THF or as a gas bubbled through the solution) while stirring vigorously. The excess dimethylamine also serves to neutralize the hydrochloric acid byproduct.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-bromo-N,N-dimethylbenzamide.
Caption: Synthetic workflow for 3-bromo-N,N-dimethylbenzamide.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of 3-bromo-N,N-dimethylbenzamide lies in its utility as a versatile scaffold for the synthesis of high-value pharmaceutical compounds. The presence of the bromine atom allows for its participation in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] This enables the formation of carbon-carbon bonds, facilitating the construction of complex molecular architectures from readily available starting materials.
Role as a Precursor to Kinase Inhibitors
The benzamide moiety is a well-established pharmacophore in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. A series of 3-substituted benzamide derivatives have been designed and synthesized as potent inhibitors of the Bcr-Abl tyrosine kinase, a key target in chronic myeloid leukemia (CML).[5] The 3-bromo substituent on the benzamide core serves as a key attachment point for introducing various chemical groups to probe the ATP-binding site of the kinase and enhance inhibitory activity and selectivity.
Caption: Role of 3-bromo-N,N-dimethylbenzamide in kinase inhibitor synthesis.
Application in the Development of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise in the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[6][7] The development of PARP inhibitors often involves the exploration of various chemical scaffolds that can effectively mimic the nicotinamide portion of the NAD+ substrate and bind to the active site of the PARP enzyme. The 3-bromobenzamide core, and by extension 3-bromo-N,N-dimethylbenzamide, serves as a valuable starting point for the synthesis of novel PARP inhibitors. The bromine atom can be functionalized to introduce moieties that enhance binding affinity and selectivity for the PARP enzyme.
The mechanism of action of PARP inhibitors relies on the concept of synthetic lethality. In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated base excision repair (BER) leads to the accumulation of DNA single-strand breaks. These unresolved single-strand breaks are converted to toxic double-strand breaks during DNA replication, which cannot be repaired in the absence of a functional HR pathway, ultimately leading to cell death.[8][9]
Caption: 3-bromo-N,N-dimethylbenzamide as a precursor for PARP inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-bromo-N,N-dimethylbenzamide. It is important to consult the Safety Data Sheet (SDS) for comprehensive safety information.[10][11]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[10]
Conclusion
3-bromo-N,N-dimethylbenzamide is a strategically important and versatile building block in modern organic synthesis and drug discovery. Its readily available nature, coupled with the reactivity of the bromine substituent in cross-coupling reactions, makes it an invaluable tool for medicinal chemists. The ability to readily diversify the benzamide core has led to its use in the development of potent kinase and PARP inhibitors, highlighting its significance in the ongoing quest for novel and effective therapeutics. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to empower researchers in their efforts to leverage this key intermediate for the advancement of chemical and biomedical sciences.
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